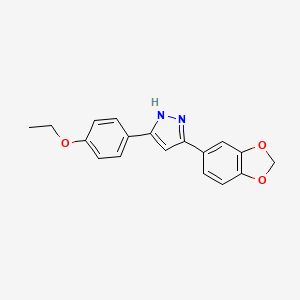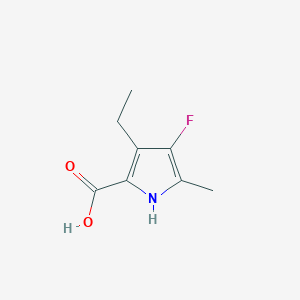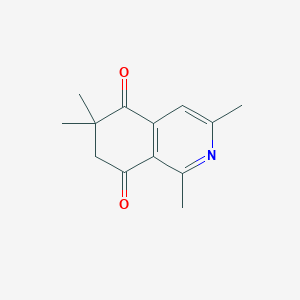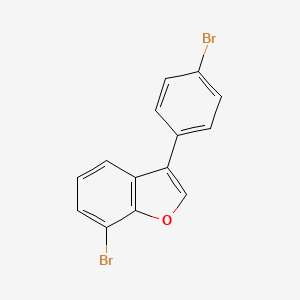
7-Bromo-3-(4-bromophenyl)-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-(4-bromophenyl)benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine atoms at the 7th position of the benzofuran ring and the 4th position of the phenyl ring. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-(4-bromophenyl)benzofuran typically involves the following steps:
Bromination of Benzofuran: The initial step involves the bromination of benzofuran to introduce a bromine atom at the 7th position. This can be achieved using bromine (Br2) in the presence of a suitable catalyst.
Suzuki-Miyaura Coupling: The next step involves the coupling of the brominated benzofuran with 4-bromophenylboronic acid using a palladium catalyst. This reaction is carried out under mild conditions, typically in the presence of a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of 7-Bromo-3-(4-bromophenyl)benzofuran follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atoms in 7-Bromo-3-(4-bromophenyl)benzofuran can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the benzofuran ring or the phenyl ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-(4-bromophenyl)benzofuran involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but the compound’s ability to interfere with key biological processes makes it a promising candidate for further research .
Comparación Con Compuestos Similares
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with applications in photochemotherapy.
Angelicin: A naturally occurring benzofuran derivative with potential anticancer properties.
Uniqueness: 7-Bromo-3-(4-bromophenyl)benzofuran stands out due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. The dual bromination enhances its ability to participate in various chemical reactions and increases its potential as a therapeutic agent.
Propiedades
Número CAS |
59132-58-0 |
|---|---|
Fórmula molecular |
C14H8Br2O |
Peso molecular |
352.02 g/mol |
Nombre IUPAC |
7-bromo-3-(4-bromophenyl)-1-benzofuran |
InChI |
InChI=1S/C14H8Br2O/c15-10-6-4-9(5-7-10)12-8-17-14-11(12)2-1-3-13(14)16/h1-8H |
Clave InChI |
GQYHEDCPYOETEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)OC=C2C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


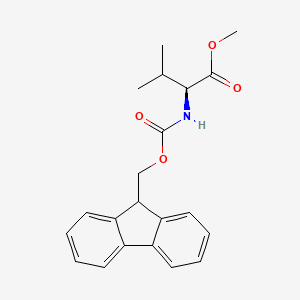
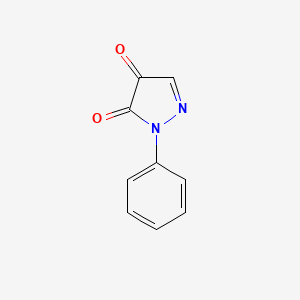
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)
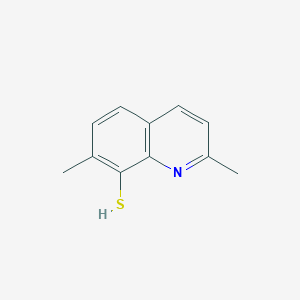
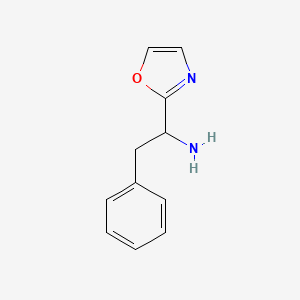
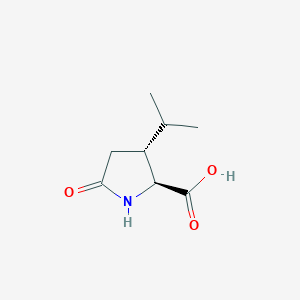
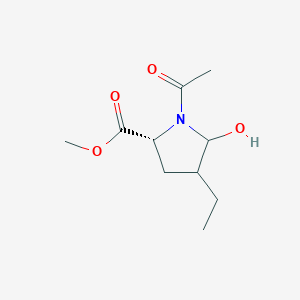
![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)


![1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B12889174.png)
